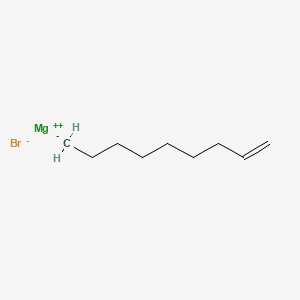
Benzonitrile, 4-(butylethylamino)-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(butylethylamino)-2-chloro- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a benzene ring substituted with a nitrile group (–CN), a butylethylamino group, and a chlorine atom. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(butylethylamino)-2-chloro- typically involves the reaction of 4-chloro-2-nitrobenzonitrile with butylethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of benzonitrile, 4-(butylethylamino)-2-chloro- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(butylethylamino)-2-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of benzoic acid derivatives.
Reduction: Reduction can yield primary amines.
Substitution: Substitution reactions can produce various substituted benzonitriles.
Scientific Research Applications
Benzonitrile, 4-(butylethylamino)-2-chloro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(butylethylamino)-2-chloro- involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The butylethylamino group can interact with enzymes and receptors, modulating their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
4-Chlorobenzonitrile: Similar structure but lacks the butylethylamino group.
4-Aminobenzonitrile: Contains an amino group instead of the butylethylamino group.
Uniqueness
Benzonitrile, 4-(butylethylamino)-2-chloro- is unique due to the presence of the butylethylamino group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
821776-89-0 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
4-[butyl(ethyl)amino]-2-chlorobenzonitrile |
InChI |
InChI=1S/C13H17ClN2/c1-3-5-8-16(4-2)12-7-6-11(10-15)13(14)9-12/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
KDTLZATUIAZPLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC(=C(C=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


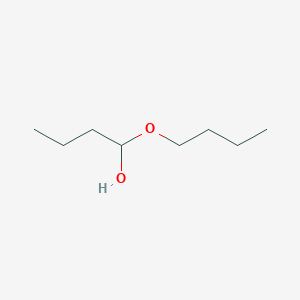
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)
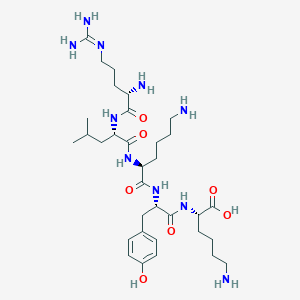
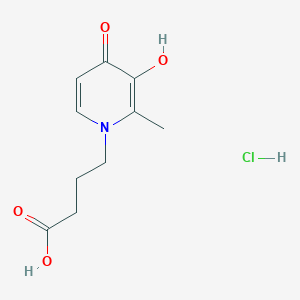
![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)
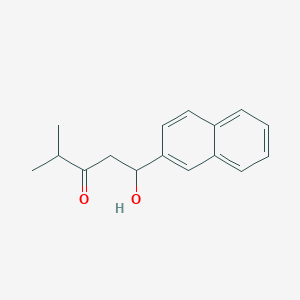
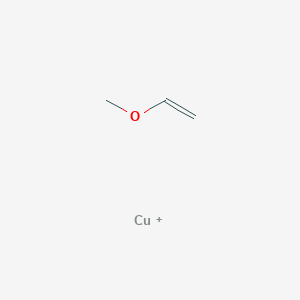
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)

